Ethyl 2,4-dimethoxybenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

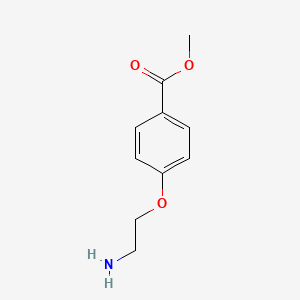

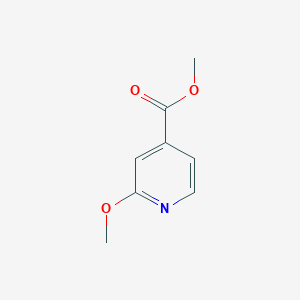

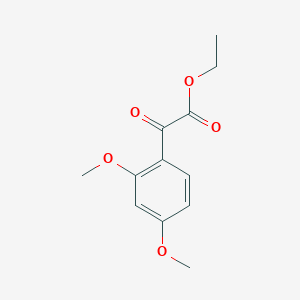

Ethyl 2,4-dimethoxybenzoylformate is a chemical compound with the molecular formula C12H14O5 . It has a molecular weight of 238.23700 . The compound is also known by other names such as ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate .

Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dimethoxybenzoylformate consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The exact mass of the molecule is 238.08400 .Physical And Chemical Properties Analysis

Ethyl 2,4-dimethoxybenzoylformate has a density of 1.159g/cm3 . It has a boiling point of 365.8ºC at 760 mmHg . The flash point of the compound is 162.3ºC .Applications De Recherche Scientifique

Antioxidant Activity Analysis

Ethyl 2,4-dimethoxybenzoylformate, as a compound with potential antioxidant properties, may be involved in research concerning the determination of antioxidant activity. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others, critically assess the antioxidant capacity of complex samples. These assays, often based on chemical reactions and spectrophotometry, monitor the occurrence of characteristic colors or the discoloration of solutions analyzed, which could involve ethyl 2,4-dimethoxybenzoylformate in the process of assessing antioxidant potential in various fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Photosensitive Protecting Groups in Synthesis

The application of photosensitive protecting groups in synthetic chemistry highlights the potential use of ethyl 2,4-dimethoxybenzoylformate in the protection of reactive functional groups during chemical reactions. This method plays a crucial role in the synthesis of complex organic molecules by temporarily masking functional groups to control the reaction pathways, where ethyl 2,4-dimethoxybenzoylformate could serve as a protecting group due to its photosensitive properties. Recent work shows promise for the future application of such compounds in synthetic chemistry, enhancing the efficiency and selectivity of chemical syntheses (Amit, Zehavi, & Patchornik, 1974).

Involvement in Electrochemical Surface Finishing and Energy Storage

Ethyl 2,4-dimethoxybenzoylformate might be implicated in the development of electrochemical technologies for surface finishing and energy storage. Research in the field of room-temperature ionic liquids (RTILs) and their mixtures, which are increasingly being used in electroplating and energy storage applications, could potentially utilize ethyl 2,4-dimethoxybenzoylformate as an intermediate or solvent. The advancements in handling RTILs and their novel mixtures indicate a promising future for their application in electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-6-5-8(15-2)7-10(9)16-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOADUTYQMXEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563179 |

Source

|

| Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dimethoxybenzoylformate | |

CAS RN |

6592-19-4 |

Source

|

| Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.